7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide
Beschreibung
7-Chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a quinoline-based small molecule characterized by a chlorine substituent at position 7, a hydroxyl group at position 4, and a carboxamide side chain linked to a pyridin-4-yl ethyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active quinoline derivatives, which are often explored for antimicrobial, anticancer, and kinase-inhibitory properties.
Eigenschaften
Molekularformel |
C17H14ClN3O2 |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
7-chloro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-12-1-2-13-15(9-12)21-10-14(16(13)22)17(23)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22) |
InChI-Schlüssel |
KIPGJMAMWLVOTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von 7-Chlor-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]chinolin-3-carboxamid umfasst typischerweise mehrere Schritte. Eine übliche Methode beginnt mit der Kondensation von m-Chloranilin mit Triethylorthoformiat zur Bildung von Bis(m-chlorphenyl)methanimin. Dieses Zwischenprodukt wird dann unter der Katalyse von Bortrifluorid mit Diethylmalonat umgesetzt, um m-Chlorphenylmethylenmalonat zu ergeben. Der letzte Schritt beinhaltet die Cyclisierung bei hohen Temperaturen (270-280 °C) in Paraffinöl, um 7-Chlor-4-hydroxychinolin-3-carbonsäureethylester zu produzieren .
Analyse Chemischer Reaktionen
7-Chlor-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]chinolin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorgruppe im Chinolinring kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
One of the primary applications of this compound is its antimalarial properties. Research has shown that quinoline derivatives, including 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide, exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Mechanism of Action
A study highlighted a series of quinoline derivatives that displayed potent antiplasmodial activity with low nanomolar potency in vitro. The mechanism involves the inhibition of translation elongation factor 2 in P. falciparum, which is critical for protein synthesis in the parasite . This novel mechanism suggests that compounds like this compound could be developed further as effective antimalarial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinoline derivatives has been extensively studied to optimize their efficacy and reduce resistance in malaria treatment. The incorporation of specific side chains, such as pyridine, has been found to enhance biological activity and improve pharmacokinetic profiles .
Table 1: Summary of SAR Findings
| Compound | Modification | Activity Against P. falciparum | Comments |
|---|---|---|---|
| A | No modification | Moderate potency (EC50 = 120 nM) | Base compound |
| B | Addition of pyridine ring | Enhanced potency | Improved selectivity |
| C | Hydroxyl group substitution | Low nanomolar potency | Optimal pharmacokinetics |
Other Therapeutic Applications
Beyond antimalarial activity, derivatives of the quinoline structure have shown promise in other therapeutic areas, including antimicrobial and anticancer activities.
Antimicrobial Studies
Recent investigations into quinoline derivatives have indicated potential antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their utility in treating infections caused by resistant bacteria .
Wirkmechanismus
The mechanism of action of 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to the death of bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Quinoline Core
(a) Position 7 Substitutions
- 7-Chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide: This analog () replaces the hydroxyl group at position 4 with an amino-linked pyridin-2-yl ethyl group and introduces a methoxy group at position 4. The methoxy group may enhance lipophilicity, influencing membrane permeability .
- 8-Fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide (): Features a fluorine atom at position 8 instead of chlorine. Fluorine’s electronegativity and small size can improve metabolic stability but may reduce steric bulk compared to chlorine .
(b) Position 4 Modifications
- 7-Chloro-4-(pyrrolidin-1-yl)quinoline (): Replaces the hydroxyl and carboxamide groups at position 4 with a pyrrolidine ring. However, the pyrrolidine group may enhance solubility in nonpolar environments .
- 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (): Substitutes the carboxamide with a carboxylic acid group. The ionizable carboxylate could improve aqueous solubility but may limit blood-brain barrier penetration .
Side Chain Variations
- N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (): Incorporates a difluoropyrrolidine side chain and a fluorine at position 5. The difluorinated pyrrolidine enhances metabolic stability and introduces conformational rigidity, which may optimize target engagement .
- N'N'-Bis-(2-phenyl-4-quinoloyl)ethylenediamine (): A dimeric analog with ethylenediamine linking two quinoline-carboxamide units.
Structural and Functional Data Comparison
Research Findings and Mechanistic Insights
- Antimicrobial Activity : The compound in demonstrates multi-stage antimicrobial activity, attributed to its difluoropyrrolidine side chain and fluorine substituent. The target compound’s pyridin-4-yl group may offer analogous activity but with distinct pharmacokinetics due to altered hydrogen-bonding capacity .
- Kinase Inhibition: Quinoline-3-carboxamides are known to inhibit kinases like PI3K and mTOR. The hydroxyl group in the target compound could mimic ATP’s ribose moiety, while the pyridin-4-yl group may occupy hydrophobic pockets in kinase domains .
- Metabolic Stability : Fluorine and pyrrolidine substituents () improve resistance to cytochrome P450 enzymes. The target compound’s hydroxyl group may render it susceptible to glucuronidation, necessitating prodrug strategies .
Q & A
Q. How to ensure enantiomeric purity during asymmetric synthesis?
- Methodology : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. Confirm absolute configuration via single-crystal X-ray diffraction with anomalous scattering .
Specialized Methodological Challenges
Q. How to identify off-target effects in kinase inhibition screens?
- Methodology : Screen against a panel of 468 kinases (DiscoverX KINOMEscan). Prioritize hits with % inhibition >50% at 1 µM. Validate with ITC (isothermal titration calorimetry) for binding affinity .
Q. What in vitro models assess synergy with β-lactam antibiotics?
Q. How to improve oral bioavailability in preclinical models?
Q. What assays quantify hepatotoxicity risks?
Q. How to characterize polymorphic forms for patent protection?
- Methodology : Screen crystallization conditions (e.g., ethanol/water vs. acetone). Analyze polymorphs via XRPD (Bruker D8 Advance) and DSC (melting endotherms). File Form I and II data in patent applications .
Data Contradiction & Validation
Q. How to address discrepancies in IC₅₀ values across labs?
Q. Why does the compound show variable stability in aqueous buffers?
Q. How to validate target engagement in live bacteria?
- Methodology : Use fluorescence polarization (FP) with FITC-labeled DNA gyrase substrate. Measure displacement of the compound in E. coli lysates .
Q. What methods confirm lack of genotoxicity?
Q. How to resolve conflicting SAR data for pyridyl vs. phenyl substitutions?
- Methodology : Re-synthesize key analogs with >99% purity. Re-test in triplicate using standardized MIC assays. Use decision trees to prioritize substituents with consistent activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
